molecular formula C29H25Cl2NO3 B164325 4-Chlorophenylmethoxybenzyl ketoxime CAS No. 138772-64-2

4-Chlorophenylmethoxybenzyl ketoxime

Cat. No.: B164325
CAS No.: 138772-64-2
M. Wt: 506.4 g/mol
InChI Key: RRLBHEVNZCMJAC-UHFFFAOYSA-N
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Description

4-Chlorophenylmethoxybenzyl ketoxime (CAS: 138772-64-2, molecular formula: C₁₅H₁₄ClNO₂) is a ketoxime derivative characterized by a chlorophenyl group, a methoxybenzyl moiety, and an oxime functional group (-NOH) (Fig. 1). Its structure combines aromatic chlorination and methoxylation, which influence its electronic properties and reactivity.

Structurally, the chlorophenyl group enhances lipophilicity and may improve binding affinity in coordination chemistry or biological applications, while the methoxybenzyl moiety contributes steric bulk and electron-donating effects. Ketoximes are widely used as ligands in metal complexes and intermediates in organic synthesis (e.g., Beckmann rearrangements) .

Properties

CAS No.

138772-64-2

Molecular Formula

C29H25Cl2NO3

Molecular Weight

506.4 g/mol

IUPAC Name

N-[1,3-bis[(4-chlorophenyl)methoxy]-1,3-diphenylpropan-2-ylidene]hydroxylamine

InChI

InChI=1S/C29H25Cl2NO3/c30-25-15-11-21(12-16-25)19-34-28(23-7-3-1-4-8-23)27(32-33)29(24-9-5-2-6-10-24)35-20-22-13-17-26(31)18-14-22/h1-18,28-29,33H,19-20H2

InChI Key

RRLBHEVNZCMJAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Synonyms

4-chlorophenylmethoxybenzyl ketoxime
CPMB-oxime

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-chlorophenylmethoxybenzyl ketoxime with structurally related ketoximes and ketones:

Compound Name Substituents Molecular Formula Key Properties/Reactivity Reference
4-Chlorophenyl cyclopropyl ketone Cyclopropyl instead of oxime C₁₃H₁₁ClO Higher volatility; used in cyclopropanation reactions
4-Methoxybenzophenone oxime Methoxybenzophenone backbone C₁₄H₁₃NO₂ Lower chlorination; forms stable metal chelates
4-Chlorobenzyl 4-methylphenyl ketone Methylphenyl instead of methoxy C₁₅H₁₃ClO Enhanced steric hindrance; slower nucleophilic reactions
Phenyl γ-methylanthraquinonyl ketoxime Anthraquinone core C₂₄H₁₈N₂O₂ Forms anhydrides under Beckmann conditions

Key Observations :

  • Chlorine vs. Methoxy Groups: The chlorophenyl group in this compound increases electrophilicity compared to non-halogenated analogues (e.g., 4-methoxybenzophenone oxime), facilitating nucleophilic additions .
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl in 4-chlorobenzyl 4-methylphenyl ketone) reduce reaction yields in coupling reactions, whereas the methoxybenzyl group in the target compound balances reactivity and steric accessibility .

Preparation Methods

Reaction Mechanism and Optimization

The target ketone, 4-(4-chlorophenylmethoxy)acetophenone, is synthesized by reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in the presence of a base. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of 4-chlorobenzyl chloride (Fig. 1).

Reaction conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Temperature : 80–100°C under reflux.

  • Molar ratio : 1:1.2 (4-hydroxyacetophenone : 4-chlorobenzyl chloride).

Table 1: Optimization of Williamson Ether Synthesis

ParameterOptimal ConditionYield (%)
SolventDMF78–82
BaseK₂CO₃75
Temperature (°C)9080
Reaction time (h)12

The use of DMF enhances solubility of the phenolic starting material, while K₂CO₃ provides sufficient basicity without inducing side reactions such as elimination. Sodium hydride, though more reactive, may lead to over-alkylation in polyhalogenated systems.

Oximation of the Ketone Precursor

The ketone is converted to its oxime derivative via reaction with hydroxylamine hydrochloride in a polar protic solvent. This step proceeds through nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Reaction Protocol

Reagents :

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH) or methanol (MeOH) as solvent.

Procedure :

  • Dissolve 4-(4-chlorophenylmethoxy)acetophenone (1.0 equiv) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv).

  • Reflux the mixture at 80°C for 4–6 hours.

  • Cool, precipitate the product, and recrystallize from ethanol.

Table 2: Oximation Reaction Parameters

ParameterConditionYield (%)
SolventEthanol85–90
BaseSodium acetate88
Temperature (°C)80
Reaction time (h)5

The reaction’s completion is monitored via thin-layer chromatography (TLC) or infrared (IR) spectroscopy, where the disappearance of the carbonyl peak (~1700 cm⁻¹) confirms oxime formation.

Spectroscopic Characterization

The synthesized 4-chlorophenylmethoxybenzyl ketoxime is characterized using nuclear magnetic resonance (NMR), IR spectroscopy, and mass spectrometry (MS).

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 5.20 (s, 2H, OCH₂), 2.60 (s, 3H, CH₃).

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

  • MS (ESI) : m/z 290 [M+H]⁺ (calculated for C₁₅H₁₃ClNO₂: 289.07).

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, oximation under microwave conditions (100°C, 20 min) achieves yields comparable to conventional heating (85% vs. 88%).

Solid-Phase Synthesis

Immobilization of the ketone on silica gel functionalized with amino groups allows for solvent-free oximation, though yields are lower (70–75%).

Industrial-Scale Considerations

Patented methods emphasize cost-effective bases like NaOH or KOH over NaH. For instance, a patent describing cyclopentanone intermediates highlights the use of aqueous NaOH for hydrolysis, achieving 90% purity without column chromatography.

Challenges and Mitigation Strategies

  • Byproduct formation : Over-alkylation is minimized by using a slight excess of 4-chlorobenzyl chloride (1.2 equiv).

  • Oxime isomerism : The reaction predominantly forms the E-isomer, confirmed by NOESY NMR .

Q & A

Q. How do pH and buffer conditions influence the stability of ketoxime-metal complexes?

  • Methodology :
  • Stability assays : Conduct UV-Vis kinetics in phosphate buffers (pH 6.0–9.0). Complexes degrade faster at pH <7 due to protonation of the C=N bond .
  • Thermodynamic analysis : Calculate binding constants (Kf_f) via Job’s method to correlate pH with complex stability .

Data Contradictions and Resolution

  • Stereoselectivity in ketoxime reduction : reports dominance of R-isomers with NaBH4_4-NiCl2_2, but other studies suggest steric effects may favor S-isomers. Resolve via computational modeling (DFT) to predict transition-state energetics .
  • Beckmann rearrangement yields : Organocatalytic methods () claim higher yields than traditional acids (). Cross-validate using identical substrates and reaction scales .

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